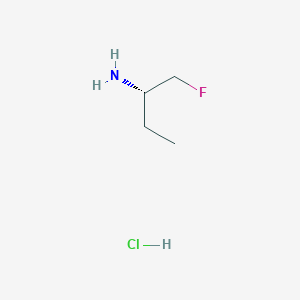
2-(5-Bromo-3-methyl-2-thienyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-methyl-2-thienyl)ethylamine: is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of bromine and methyl groups on the thiophene ring, along with an ethylamine side chain, makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 3-methylthiophene: The synthesis begins with the bromination of 3-methylthiophene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom at the 5-position of the thiophene ring.
Alkylation: The brominated thiophene is then subjected to alkylation with ethylamine. This step typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(5-Bromo-3-methyl-2-thienyl)ethylamine can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ethylamine side chain to an ethyl group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, thiourea, or sodium methoxide in polar solvents.
Major Products:
Oxidation: Imines or amides.
Reduction: Thiophene derivatives with reduced side chains.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial activity.
Anti-inflammatory Agents: Explored for its anti-inflammatory properties.
Industry:
Organic Electronics: Used in the fabrication of organic semiconductors and light-emitting diodes.
Corrosion Inhibitors: Applied as corrosion inhibitors in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the ethylamine side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(5-Bromo-2-thienyl)ethylamine: Lacks the methyl group on the thiophene ring.
2-(3-Methyl-2-thienyl)ethylamine: Lacks the bromine atom on the thiophene ring.
2-(5-Bromo-3-methyl-2-thienyl)propylamine: Has a propylamine side chain instead of an ethylamine side chain.
Uniqueness:
- The combination of the bromine atom, methyl group, and ethylamine side chain in 2-(5-Bromo-3-methyl-2-thienyl)ethylamine provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, biological activity, and potential applications in various fields.
Propiedades
Fórmula molecular |
C7H10BrNS |
|---|---|
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
2-(5-bromo-3-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-5-4-7(8)10-6(5)2-3-9/h4H,2-3,9H2,1H3 |
Clave InChI |
YQRMNQNXPWZXFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)



